5,5'-Azobis(1-phenyl-1H-tetrazole)
Description
Contextualization of Nitrogen-Rich Heterocycles in High-Energy-Density Materials (HEDMs) Research
Nitrogen-rich heterocyclic compounds are a cornerstone in the development of modern high-energy-density materials (HEDMs). rsc.org Their value lies in the high positive heat of formation, a consequence of the numerous N-N and C-N bonds within their structures. Upon decomposition, these compounds release a significant amount of energy, primarily forming the exceptionally stable dinitrogen (N₂) gas, which is an environmentally benign byproduct. acs.org This high nitrogen content is a key characteristic of many advanced energetic materials. mdpi.comosti.gov
The inherent stability of the heterocyclic rings, combined with the energetic potential of their nitrogen content, allows for the design of materials that are both powerful and relatively insensitive to accidental detonation. mdpi.com Researchers can fine-tune the properties of these materials by strategically adding different functional groups to the heterocyclic core. acs.orgmdpi.com This has led to a wide array of compounds with tailored detonation velocities and sensitivities.
Significance of Azobis Linkages in Designing Energetic Frameworks
The presence of the azo group often enhances the thermal stability of the compound. For instance, a novel high-nitrogen compound, 4,4′-azobis(1,2,4-triazole), which features an N,N′-azo linkage, demonstrates a relatively high decomposition temperature of 313.36 °C. rsc.org This stability is a desirable trait in energetic materials, ensuring they remain inert until intentionally initiated. Furthermore, the method of linking can influence the material's properties; N,N'-azo linkages have been found to yield compounds with higher densities and energies compared to their C,C'-azo counterparts. rsc.org The combination of azobis linkages with polynitrophenyl-1,2,5-oxadiazole scaffolds has resulted in heat-resistant materials with excellent thermal stability up to 300 °C. acs.org
Overview of Tetrazole Chemistry in Contemporary Academic Investigations
Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, are of significant interest in the field of energetic materials. researchgate.netnih.gov The high nitrogen content and the inherent energy of the tetrazole ring contribute to a large positive heat of formation, making them valuable building blocks for HEDMs. researchgate.net The tetrazole ring can exist in different isomeric forms, and its derivatives have found applications not only as explosives but also in medicinal chemistry. nih.gov
The versatility of tetrazole chemistry allows for the introduction of various energetic substituents, such as nitro (–NO₂), nitrato (–ONO₂), and nitroamino (–NHNO₂) groups, to further enhance the detonation performance of the resulting compounds. researchgate.net The formation of salts from tetrazole-based compounds is another strategy to increase their energy content and thermal stability. acs.orgnih.gov The thermal decomposition of tetrazole-based energetic materials is a key area of study, with research focusing on understanding the decomposition mechanisms and identifying the gaseous products, which often include nitrogen, hydrogen cyanide, and hydrazoic acid. energetic-materials.org.cn
Specific Research Focus on 5,5'-Azobis(1-phenyl-1H-tetrazole) within the Azobis(tetrazole) Class
Within the broader class of azobis(tetrazoles), 5,5'-Azobis(1-phenyl-1H-tetrazole) represents a specific molecule of academic interest. Its structure features two 1-phenyl-1H-tetrazole rings linked by an azo bridge at the 5-position of the tetrazole rings. The presence of the phenyl group attached to the nitrogen atom of each tetrazole ring influences the molecule's properties, including its stability and solubility.
Research on related compounds provides insights into the potential characteristics of 5,5'-Azobis(1-phenyl-1H-tetrazole). For instance, studies on the thermal decomposition of salts of 5,5'-azotetrazole have shown a relationship between the basicity of the salt and its thermal stability. researchgate.net Furthermore, the synthesis of coordination complexes with related ligands like 1-phenyl-1H-tetrazole-5-thiol (Hptt) has demonstrated the formation of diverse structures, including those with in situ oxidative coupling to form S-S bonds. lookchem.com The study of such compounds helps in understanding the coordination chemistry and potential applications of tetrazole derivatives in materials science.
The investigation of 5,5'-Azobis(1-phenyl-1H-tetrazole) and its analogues contributes to the fundamental understanding of structure-property relationships in energetic materials, guiding the design of new compounds with tailored performance characteristics.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41463-67-6 |
|---|---|
Molecular Formula |
C14H10N10 |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
(E)-bis(1-phenyltetrazol-5-yl)diazene |
InChI |
InChI=1S/C14H10N10/c1-3-7-11(8-4-1)23-13(17-19-21-23)15-16-14-18-20-22-24(14)12-9-5-2-6-10-12/h1-10H/b16-15+ |
InChI Key |
RFDMWAAVQQFVFK-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)/N=N/C3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N=NC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 5,5 Azobis 1 Phenyl 1h Tetrazole
Crystallographic Analysis and Solid-State Structure Determination
While a definitive single-crystal X-ray structure for 5,5'-Azobis(1-phenyl-1H-tetrazole) is not available in the cited literature, a comprehensive understanding of its solid-state structure can be inferred from the analysis of closely related analogues, particularly its disulfide counterpart, 5,5′-Dithiobis(1-phenyl-1H-tetrazole) nih.govresearchgate.net, and various azotetrazolate salts researchgate.net.
Elucidation of Molecular Conformation and Torsion Angles
The molecular conformation of 5,5'-Azobis(1-phenyl-1H-tetrazole) is largely defined by the rotational freedom around several key single bonds: the two C-N bonds linking the tetrazole rings to the azo bridge, the N-N single bonds within the azo group, and the two N-C bonds connecting the phenyl rings to the tetrazole moieties.
In the analogous compound 5,5′-Dithiobis(1-phenyl-1H-tetrazole), the two 1-phenyl-1H-tetrazole-5-thiolate units are linked by a disulfide bridge, and the C—S—S—C torsion angle is reported to be 81.9°. researchgate.net This significant deviation from planarity in the bridging unit suggests that the C-N=N-C core of 5,5'-Azobis(1-phenyl-1H-tetrazole) may also adopt a non-planar conformation.
Furthermore, the orientation of the phenyl rings relative to the tetrazole rings is a critical conformational feature. In the disulfide analogue, the dihedral angles between the tetrazole and phenyl rings were determined to be 42.708° and 54.540°. lookchem.com This indicates a significant twist, which is likely adopted to minimize steric hindrance between the ortho-protons of the phenyl group and the tetrazole ring. A similar twisted conformation is expected for 5,5'-Azobis(1-phenyl-1H-tetrazole).
| Analogue Compound | Parameter | Value (°) | Reference |
|---|---|---|---|
| 5,5′-Dithiobis(1-phenyl-1H-tetrazole) | C—S—S—C Torsion Angle | 81.9 | researchgate.net |
| Dihedral Angle (Phenyl Ring 1 / Tetrazole Ring 1) | 42.708 | lookchem.com | |
| Dihedral Angle (Phenyl Ring 2 / Tetrazole Ring 2) | 54.540 | lookchem.com |
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of 5,5'-Azobis(1-phenyl-1H-tetrazole) is expected to be governed by a combination of weak intermolecular forces. In the crystal structure of 5,5′-dithiobis(1-phenyl-1H-tetrazole), molecules are linked into supramolecular chains by C—H⋯N hydrogen bonds. researchgate.net Similar interactions involving the phenyl protons and the nitrogen atoms of the tetrazole rings are anticipated to be a key packing motif in the title compound.
Analysis of Nitrogen Chain Geometry and Configuration (e.g., E/Z Isomerism)
The central feature of the molecule is the ten-nitrogen chain composed of two tetrazole rings linked by an azo group (-N=N-). The azo bridge can exist in two geometric isomers: E (trans) and Z (cis). For most acyclic azo compounds, the E configuration is significantly more stable due to reduced steric repulsion, and this is the configuration expected to be observed in the solid state.
Studies on salts containing the 5,5'-azotetrazolate anion show that the anion is typically planar and centrosymmetric within the crystal lattice, which is consistent with an E configuration for the azo group. researchgate.net This planarity enhances the potential for efficient crystal packing and contributes to the high density of such nitrogen-rich materials.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of 5,5'-Azobis(1-phenyl-1H-tetrazole) in solution. A multi-nuclear approach provides a complete picture of the chemical environment of the hydrogen, carbon, and nitrogen atoms.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) for Structural Confirmation
While specific spectra for 5,5'-Azobis(1-phenyl-1H-tetrazole) are not detailed in the provided search results, the expected chemical shifts can be predicted based on data from closely related 1-phenyl-1H-tetrazole and 5-substituted-1H-tetrazole derivatives. rsc.orgresearchgate.net
¹H NMR: The spectrum is expected to be dominated by signals from the phenyl protons. These would appear in the aromatic region, likely between 7.5 and 8.0 ppm in a solvent like DMSO-d₆. The integration of this region would correspond to ten protons.
¹³C NMR: The phenyl carbons would produce signals in the typical aromatic range of 120-140 ppm. A key signal would be the carbon atom of the tetrazole ring (C5), which is expected to be significantly downfield due to the attachment of four nitrogen atoms. For comparison, the tetrazole carbon in 5-phenyl-1H-tetrazole appears at approximately 155.9 ppm. rsc.org
¹⁵N NMR: This technique would be the most informative for characterizing the unique ten-nitrogen backbone. The spectrum should resolve signals for the four distinct nitrogen environments: the two nitrogens of the azo bridge and the four nitrogens of each tetrazole ring (N1, N2, N3, N4). The azo nitrogens would have characteristic shifts, while the four tetrazole nitrogens would appear at different chemical shifts, providing unambiguous confirmation of the 1-substituted tetrazole structure.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Phenyl Protons (Ar-H) | 7.5 - 8.0 |
| ¹³C | Phenyl Carbons (Ar-C) | 120 - 140 |
| Tetrazole Carbon (C5) | ~155 - 160 | |
| ¹⁵N | Tetrazole Nitrogens | Expected in typical tetrazole regions |
| Azo Nitrogens (-N=N-) | Expected in typical azo regions |
Dynamic NMR Studies for Tautomeric Equilibria and Rotational Barriers
For 1,5-disubstituted tetrazoles like 5,5'-Azobis(1-phenyl-1H-tetrazole), the structure is locked and cannot exhibit the azide-tetrazole tautomerism that is common in other tetrazole systems. Therefore, dynamic NMR studies would not focus on tautomeric equilibria.
However, these studies could be valuable for investigating rotational barriers. The rotation around the N-C bond connecting the phenyl group to the tetrazole ring, and the C-N bonds of the azo bridge, may be hindered. Variable-temperature NMR experiments could potentially determine the energy barriers for these rotations by observing the coalescence of signals as the exchange rate changes with temperature. This information provides insight into the conformational flexibility of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy provides profound insights into the structural framework of 5,5'-Azobis(1-phenyl-1H-tetrazole) by probing the characteristic vibrational modes of its constituent functional groups. While a complete experimental spectrum for this specific compound is not widely published, a detailed analysis can be constructed from the well-established spectral data of its core components: the 1-phenyl-1H-tetrazole moiety and the central azo (-N=N-) linkage.
The infrared (IR) and Raman spectra are expected to be complex, displaying characteristic bands for the phenyl rings, the tetrazole rings, and the azo bridge.
Phenyl Group Vibrations: The monosubstituted phenyl rings will give rise to several distinct bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. Overtone and combination bands typically appear between 2000 and 1650 cm⁻¹. Characteristic C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations provide further structural confirmation, with strong absorptions for monosubstituted rings appearing in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
Tetrazole Ring Vibrations: The tetrazole ring exhibits a series of characteristic vibrations. These include ring stretching modes, often coupled, involving C=N and N=N bonds, which typically appear in the 1500-1200 cm⁻¹ region. The N-N stretching vibrations of the tetrazole ring are found at lower wavenumbers, generally in the 1200-900 cm⁻¹ range rsc.org.
Azo Group Vibration: The central azo (-N=N-) functional group is a key structural element. The N=N stretching vibration is often weak in the infrared spectrum due to the symmetry of the bond, but it can be a strong band in the Raman spectrum. For azobis(tetrazole) derivatives, this vibration is typically observed in the 1450-1400 cm⁻¹ region. The specific position can be influenced by the electronic effects of the attached phenyl-tetrazole groups.
The following table summarizes the expected characteristic vibrational frequencies for 5,5'-Azobis(1-phenyl-1H-tetrazole) based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Assignment Reference |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium | General Aromatic Compounds |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong | rsc.org |
| Azo (-N=N-) Stretch | 1450 - 1400 | Weak to Very Weak | Strong | Azobis(tetrazole) derivatives |
| Tetrazole Ring Stretch (C=N, N=N) | 1500 - 1200 | Medium to Strong | Medium | rsc.org |
| Tetrazole Ring Breathing/N-N Stretch | 1200 - 900 | Medium | Medium | rsc.org |
| Aromatic C-H Out-of-Plane Bend | 770 - 690 | Strong | Weak | Monosubstituted benzenes |
High-Resolution Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of the elemental composition of 5,5'-Azobis(1-phenyl-1H-tetrazole) and for mapping its fragmentation pathways under ionization.
Molecular Formula Verification: The molecular formula of 5,5'-Azobis(1-phenyl-1H-tetrazole) is C₁₄H₁₀N₁₀. HRMS can verify this composition by measuring the exact mass of the molecular ion. The calculated monoisotopic mass is 318.10899 g/mol epa.gov. An experimentally determined mass value that matches this theoretical value to within a few parts per million (ppm) provides definitive evidence for the compound's elemental formula.
Fragmentation Pathway Analysis: The fragmentation of 5,5'-Azobis(1-phenyl-1H-tetrazole) in a mass spectrometer is expected to proceed through several predictable pathways, primarily involving the cleavage of the weakest bonds and the loss of stable neutral molecules like dinitrogen (N₂). Based on the structure and studies of related tetrazole and azo compounds, the following fragmentation patterns can be proposed:
Loss of Dinitrogen from Tetrazole Rings: A characteristic fragmentation pathway for tetrazoles is the extrusion of a molecule of N₂. In this compound, sequential loss of N₂ from one or both tetrazole rings is highly probable, leading to the formation of nitrilimine or other reactive intermediates that would subsequently fragment.
Cleavage of the Central Azo Bridge: The C-N bonds linking the tetrazole rings to the central azo group, as well as the N=N bond itself, are potential cleavage sites. Homolytic or heterolytic cleavage at these points would lead to the formation of 1-phenyl-1H-tetrazole radical cations or related fragments.
Formation of Phenyl-Containing Fragments: Subsequent fragmentation would likely lead to the formation of stable ions such as the phenyltetrazole cation (C₇H₅N₄⁺) or the phenyl cation (C₆H₅⁺).
The table below outlines some of the plausible major fragments and their corresponding mass-to-charge ratios (m/z).
| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Proposed Origin |
|---|---|---|---|
| [M]⁺ | C₁₄H₁₀N₁₀⁺ | 318.11 | Molecular Ion |
| [M - N₂]⁺ | C₁₄H₁₀N₈⁺ | 290.11 | Loss of N₂ from one tetrazole ring |
| [M - 2N₂]⁺ | C₁₄H₁₀N₆⁺ | 262.11 | Loss of N₂ from both tetrazole rings |
| [C₇H₅N₅]⁺ | C₇H₅N₅⁺ | 159.06 | Cleavage of N=N bond (Phenylazotetrazole fragment) |
| [C₇H₅N₄]⁺ | C₇H₅N₄⁺ | 145.05 | 1-Phenyl-1H-tetrazole cation from C-N cleavage |
| [C₆H₅N₂]⁺ | C₆H₅N₂⁺ | 105.05 | Benzenediazonium ion |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.04 | Phenyl cation |
This detailed spectroscopic and spectrometric analysis, combining data from related structures with theoretical predictions, provides a robust framework for the structural characterization of 5,5'-Azobis(1-phenyl-1H-tetrazole).
Computational Chemistry and Theoretical Investigations of 5,5 Azobis 1 Phenyl 1h Tetrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for studying organic molecules, often with the 6-31G** basis set. inpressco.comresearchgate.netnih.gov
Optimization of Ground State Geometries and Conformational Analysis
The first step in the theoretical characterization of 5,5'-Azobis(1-phenyl-1H-tetrazole) involves optimizing its molecular geometry to find the most stable, lowest-energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for 5,5'-Azobis(1-phenyl-1H-tetrazole) (Illustrative)
| Parameter | Bond/Angle | Expected Value Range |
| Bond Length | C-N (tetrazole) | ~1.32 - 1.35 Å |
| Bond Length | N-N (tetrazole) | ~1.30 - 1.38 Å |
| Bond Length | N=N (azo) | ~1.25 Å |
| Bond Length | C-N (phenyl-tetrazole) | ~1.43 Å |
| Bond Angle | C-N-N (tetrazole) | ~105° - 110° |
| Dihedral Angle | Phenyl-Tetrazole | 20° - 50° |
Note: This table is for illustrative purposes and does not represent actual calculated data for 5,5'-Azobis(1-phenyl-1H-tetrazole).
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netntu.edu.iqmdpi.com
In energetic materials, the distribution of HOMO and LUMO orbitals can provide insights into the initiation of decomposition. For 5,5'-Azobis(1-phenyl-1H-tetrazole), the HOMO is likely to be located on the electron-rich phenyl rings and the azo bridge, while the LUMO may be distributed over the electron-deficient tetrazole rings. The energy of these orbitals and their gap would be calculated using DFT methods.
Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. It provides a picture of the charge on each atom, revealing the sites most susceptible to electrophilic or nucleophilic attack. This analysis helps in understanding the bonding and stability of the molecule.
Table 2: Illustrative Frontier Molecular Orbital Data
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Note: Specific values for 5,5'-Azobis(1-phenyl-1H-tetrazole) are not available in the literature. The table is a placeholder for where such data would be presented.
Prediction of Thermochemical Properties (e.g., Heats of Formation) using Quantum Chemical Methods
The heat of formation (ΔHf) is a fundamental thermochemical property for energetic materials, as it is directly related to the energy that will be released upon detonation. A higher positive heat of formation generally indicates a more powerful energetic material.
Quantum chemical methods, such as the CBS-4M (Complete Basis Set) method, are employed to accurately calculate the gas-phase heat of formation. researchgate.net To obtain the solid-phase heat of formation, which is more relevant for practical applications, the heat of sublimation must also be determined, either experimentally or through theoretical models. For instance, the NIST/TRC Web Thermo Tables provide critically evaluated thermophysical data, including enthalpies of formation for related compounds like 1H-tetrazole, 5,5'-azobis[1-methyl-]. nist.gov
While a specific calculated heat of formation for 5,5'-Azobis(1-phenyl-1H-tetrazole) is not documented, studies on analogous energetic tetrazole compounds have shown that these molecules possess high positive heats of formation due to their high nitrogen content. researchgate.netresearchgate.net
Theoretical Modeling of Detonation Parameters (Velocity and Pressure)
The performance of an energetic material is characterized by its detonation velocity (Vd) and detonation pressure (P). These parameters can be predicted with reasonable accuracy using thermochemical codes that rely on the calculated heat of formation and the density of the material.
Equation of State (EOS) Models and Predictive Algorithms (e.g., EXPLO5)
The EXPLO5 software is a widely used tool for predicting the detonation parameters of energetic materials. researchgate.net It utilizes the Becker-Kistiakowsky-Wilson (BKW) equation of state to model the behavior of the detonation products at high temperatures and pressures. The input for these calculations includes the elemental composition, the heat of formation, and the density of the explosive. For related azobistetrazole compounds, EXPLO5 has been shown to provide reliable predictions of their energetic performance.
Correlation of Molecular Structure with Predicted Performance
The molecular structure of an energetic compound has a direct impact on its detonation performance. Key factors include:
Nitrogen Content: A higher nitrogen content generally leads to a higher heat of formation and a greater volume of gaseous products upon detonation, both of which contribute to higher performance. The azo bridge and tetrazole rings in 5,5'-Azobis(1-phenyl-1H-tetrazole) make it a nitrogen-rich compound.
Oxygen Balance: The oxygen balance is a measure of the degree to which an explosive can be oxidized. While not as critical for high-nitrogen explosives as for traditional CHNO explosives, it still plays a role in the composition and energy release of the detonation products.
Studies on other energetic materials have established clear correlations between these molecular properties and the resulting detonation parameters. researchgate.net For instance, the introduction of nitro groups can significantly increase the density and oxygen balance, leading to enhanced performance. While specific detonation parameters for 5,5'-Azobis(1-phenyl-1H-tetrazole) are not available, the detonation velocity of the related compound 1,1'-Azobis(1H-tetrazole) has been reported to be almost 9200 m/s, highlighting the energetic potential of the azobistetrazole core. researchgate.net
Simulation of Vibrational Spectra and Comparison with Experimental Data
The vibrational spectrum of a molecule, often measured using infrared (IR) and Raman spectroscopy, provides a unique fingerprint corresponding to its various molecular motions. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the accurate prediction of these vibrational frequencies.
A typical computational workflow for simulating the vibrational spectrum of 5,5'-Azobis(1-phenyl-1H-tetrazole) would involve:
Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule (its equilibrium geometry). This is achieved by calculating the forces on each atom and adjusting the atomic positions until a minimum energy configuration is reached.
Frequency Calculation: Once the optimized geometry is obtained, a frequency analysis is performed. This calculation determines the energies of the normal modes of vibration. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
Spectral Simulation: The calculated vibrational frequencies and their corresponding intensities are then used to generate a theoretical IR or Raman spectrum.
For a meaningful analysis, the theoretical spectrum is compared with an experimentally obtained spectrum. This comparison serves several purposes:
Validation of the Computational Model: A close match between the simulated and experimental spectra validates the chosen computational method and basis set, indicating that the theoretical model accurately represents the molecule's electronic structure and bonding.
Assignment of Vibrational Modes: Experimental spectra often contain numerous peaks that can be difficult to assign to specific molecular motions. The computational results provide a detailed assignment for each observed peak, linking it to a calculated vibrational mode.
Identification of Conformations: If the molecule can exist in different stable conformations, computational methods can predict the spectra for each, helping to identify which conformation is present in the experimental sample.
Discrepancies between the calculated and experimental frequencies are common due to factors like the harmonic approximation used in most calculations and the influence of the molecule's environment (e.g., solvent or crystal lattice) in the experiment. To improve agreement, a scaling factor is often applied to the calculated frequencies.
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| N=N Azo Stretch | Data not available | Data not available |
| Tetrazole Ring Asymmetric Stretch | Data not available | Data not available |
| Tetrazole Ring Symmetric Stretch | Data not available | Data not available |
| Phenyl Ring C-H Stretch | Data not available | Data not available |
| Phenyl Ring C=C Stretch | Data not available | Data not available |
| C-N Stretch (Phenyl-Tetrazole) | Data not available | Data not available |
Note: This table is illustrative. Specific frequency values for 5,5'-Azobis(1-phenyl-1H-tetrazole) are not available in the reviewed literature.
Computational Studies on Tautomerism and Isomer Stability in Gas and Condensed Phases
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Tetrazole derivatives, in particular, can exhibit tautomerism. Isomers, in a broader sense, are molecules with the same chemical formula but different arrangements of atoms. For 5,5'-Azobis(1-phenyl-1H-tetrazole), this could include cis/trans (E/Z) isomers around the central azo bridge.
Computational chemistry is an essential tool for investigating the relative stabilities of different tautomers and isomers. The primary method involves calculating the total electronic energy of each possible structure. The structure with the lowest energy is predicted to be the most stable and, therefore, the most abundant form.
These computational studies are typically performed under different conditions to mimic experimental environments:
Gas Phase: The initial calculations are often performed on an isolated molecule, representing its state in the gas phase. This provides the intrinsic relative stability of the isomers without external influences.
Condensed Phases (Solvents): To simulate the effect of a solvent, continuum solvation models (like the Polarizable Continuum Model, PCM) can be employed. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. The relative stabilities of isomers can differ significantly between the gas phase and polar or non-polar solvents.
For 5,5'-Azobis(1-phenyl-1H-tetrazole), key areas of investigation would include:
E/Z Isomerism: The molecule can exist as E (trans) or Z (cis) isomers with respect to the N=N double bond. Computational studies would determine the energy difference between these two forms and the energy barrier for their interconversion. This is particularly relevant for understanding its potential as a photoswitch.
Rotational Isomers (Rotamers): The rotation around the single bonds connecting the phenyl rings to the tetrazole rings can lead to different conformers. Calculations would identify the most stable rotational arrangements.
Tautomerism: Although the 1-phenyl substitution on the tetrazole ring limits the typical proton tautomerism seen in unsubstituted tetrazoles, computational analysis could explore the energetic feasibility of any potential, less common tautomeric forms.
Table 2: Illustrative Calculated Relative Energies of Isomers
| Isomer/Tautomer | Gas Phase Relative Energy (kJ/mol) | Relative Energy in Solution (e.g., DMSO) (kJ/mol) |
| E-isomer (trans) | Data not available | Data not available |
| Z-isomer (cis) | Data not available | Data not available |
| Rotamer 1 | Data not available | Data not available |
| Rotamer 2 | Data not available | Data not available |
Note: This table is illustrative. Specific energy values for isomers of 5,5'-Azobis(1-phenyl-1H-tetrazole) are not available in the reviewed literature.
By providing such fundamental data, computational studies lay the groundwork for understanding the chemical behavior, reactivity, and potential applications of 5,5'-Azobis(1-phenyl-1H-tetrazole).
Thermal Behavior and Decomposition Mechanisms of 5,5 Azobis 1 Phenyl 1h Tetrazole
Thermogravimetric Analysis (TGA) for Mass Loss Profiles
Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and mass loss characteristics of materials as a function of temperature. For compounds related to 5,5'-Azobis(1-phenyl-1H-tetrazole), TGA reveals distinct stages of decomposition.
Studies on similar tetrazole-based compounds, such as 1-phenyl-1H-tetrazole and its derivatives, show that decomposition typically begins at temperatures between 190°C and 240°C. researchgate.net The mass loss observed during TGA is often significant, with some compounds losing up to 95% of their molecular mass, indicating the release of gaseous products. researchgate.net For instance, the thermal decomposition of 1,4-bis(tetrazol-1-yl)benzene results in a 95% mass loss. researchgate.net
In a study of 5-aminotetrazole (B145819) (5AT), the decomposition process under an air atmosphere occurs in four distinct weight loss stages between 200°C and 630°C. nih.gov The initial and most significant weight loss of approximately 58% occurs in the first stage, peaking at 223.53°C. nih.gov Similarly, the thermal analysis of 4,4′-azobis(1,2,4-triazole) (ATRZ) shows a major weight loss of 94.62% to 97.22% at around 310°C, depending on the heating rate. nih.gov The initial decomposition temperature for ATRZ increases with the heating rate, starting at 283.7°C at 5 °C·min⁻¹ and shifting to higher temperatures as the rate increases. nih.gov
Table 1: TGA Data for Related Azole Compounds
| Compound | Decomposition Temperature (°C) | Mass Loss (%) | Reference |
| 1-phenyl-1H-tetrazole derivatives | 190-240 | >50 | researchgate.net |
| 1,4-bis(tetrazol-1-yl)benzene | Not specified | 95 | researchgate.net |
| 5-aminotetrazole (5AT) | 200-630 (multi-stage) | ~58 (first stage) | nih.gov |
| 4,4′-azobis(1,2,4-triazole) (ATRZ) | ~310 | 94.62-97.22 | nih.gov |
Note: Data for 5,5'-Azobis(1-phenyl-1H-tetrazole) is inferred from closely related structures.
Differential Scanning Calorimetry (DSC) for Exothermic Decomposition and Thermal Transitions
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. For energetic compounds like 5,5'-Azobis(1-phenyl-1H-tetrazole), DSC is crucial for identifying exothermic decomposition events.
The decomposition of tetrazole compounds is characterized by a strong exothermic release of energy. researchgate.net For 1-phenyl-1H-tetrazole and its substituted analogues, this exothermic decomposition occurs between 190°C and 240°C. researchgate.net In the case of 5-aminotetrazole, an initial endothermic melting peak is observed around 206-210°C, followed by the decomposition process. nih.gov
For the related compound 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole (NL24), a violent thermal decomposition occurs in the second weight loss stage between 270°C and 300°C. energetic-materials.org.cn This process is highly exothermic and is described as an autocatalytic reaction. energetic-materials.org.cn Similarly, 4,4′-azobis(1,2,4-triazole) (ATRZ) exhibits a sharp exothermic decomposition peak around 310°C. nih.gov The peak temperature of this exotherm shifts to higher values as the heating rate is increased, a common phenomenon in thermal analysis. nih.govnih.gov
Table 2: DSC Data for Related Azole Compounds
| Compound | Peak Exotherm Temperature (°C) | Enthalpy Change (ΔH) | Observations | Reference |
| 1-phenyl-1H-tetrazole derivatives | 190-240 | Not specified | Exothermic decomposition | researchgate.net |
| 5-aminotetrazole (5AT) | ~210 | -133.2 J/g (melting) | Endothermic melting followed by decomposition | nih.gov |
| 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole | 270-300 | Not specified | Violent exothermic decomposition | energetic-materials.org.cn |
| 4,4′-azobis(1,2,4-triazole) (ATRZ) | ~310 (at 10 K·min⁻¹) | Not specified | Rapid exothermic decomposition | nih.gov |
Note: Data for 5,5'-Azobis(1-phenyl-1H-tetrazole) is inferred from closely related structures.
Kinetic Analysis of Thermal Decomposition Processes
The study of decomposition kinetics provides valuable insights into the reaction rates and mechanisms of thermal breakdown. This is often achieved by analyzing data from non-isothermal TGA and DSC experiments conducted at multiple heating rates.
Determination of Activation Energies (e.g., Kissinger, Ozawa Methods)
Model-free isoconversional methods, such as the Kissinger and Flynn-Wall-Ozawa (FWO) methods, are commonly employed to determine the activation energy (Ea) of thermal decomposition without assuming a specific reaction model.
For 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole, the apparent activation energy was calculated to be 174.69 kJ·mol⁻¹. energetic-materials.org.cn In another study on 4,4′-azobis(1,2,4-triazole) (ATRZ), the activation energies calculated by the Kissinger and Ozawa methods were found to be very close, with values around 780.2 kJ·mol⁻¹ and 751.1 kJ·mol⁻¹, respectively. nih.gov A separate investigation on ATRZ yielded lower but consistent values of 391.1 kJ·mol⁻¹ (Kissinger) and 381.1 kJ·mol⁻¹ (Ozawa). nih.gov For 5-aminotetrazole, the activation energy for the first stage of decomposition was determined to be around 180 kJ/mol after the addition of NaIO4, which was a reduction of about 100 kJ/mol compared to the pure compound. nih.gov
Table 3: Activation Energies for the Decomposition of Related Azole Compounds
| Compound | Method | Activation Energy (Ea) (kJ·mol⁻¹) | Reference |
| 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole | Kissinger, Ozawa | 174.69 | energetic-materials.org.cn |
| 4,4′-azobis(1,2,4-triazole) (ATRZ) | Kissinger | 780.2 | nih.gov |
| 4,4′-azobis(1,2,4-triazole) (ATRZ) | Ozawa | 751.1 | nih.gov |
| 4,4′-azobis(1,2,4-triazole) (ATRZ) | Kissinger | 391.1 | nih.gov |
| 4,4′-azobis(1,2,4-triazole) (ATRZ) | Ozawa | 381.1 | nih.gov |
| 5-aminotetrazole (with NaIO4) | Not specified | ~180 | nih.gov |
Modeling of Reaction Pathways and Rate-Determining Steps
Kinetic analysis can also help in determining the most probable reaction model (mechanism function) that describes the decomposition process. For 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole, the thermal decomposition is suggested to follow a random nucleation and subsequent growth model. energetic-materials.org.cn Studies on 5-aminotetrazole have shown that its decomposition can be influenced by its tautomeric forms, which lead to different gaseous and condensed products. researchgate.net The rate-limiting stage in the decomposition of some tetrazoles is influenced by the steric effects of substituents on the azole ring. researchgate.net
Identification of Gaseous Decomposition Products using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying the volatile and semi-volatile products formed during the thermal decomposition of a material.
For azole-based compounds, the primary gaseous product is molecular nitrogen (N₂). researchgate.netresearchgate.net In the case of 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole, the main gaseous products identified are N₂, hydrogen cyanide (HCN), and hydrazoic acid (HN₃). energetic-materials.org.cn The decomposition of 5-aminotetrazole also yields a mixture of gases including HN₃, N₂, cyanamide (B42294) (NH₂CN), ammonia (B1221849) (NH₃), and HCN. nih.govresearchgate.net Py-GC/MS studies of 4,4′-azobis(1,2,4-triazole) revealed the formation of N₂, N≡C-N, and HC=N-C≡N. nih.gov The thermal decomposition of 1-phenyl-1H-tetrazole derivatives is proposed to yield N₂ and an isonitrile as the primary outcomes. researchgate.net
Table 4: Gaseous Decomposition Products of Related Azole Compounds
| Compound | Gaseous Products | Reference |
| 1-phenyl-1H-tetrazole derivatives | Nitrogen (N₂), Isonitrile | researchgate.net |
| 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole | Nitrogen (N₂), Hydrogen Cyanide (HCN), Hydrazoic Acid (HN₃) | energetic-materials.org.cn |
| 5-aminotetrazole | Hydrazoic Acid (HN₃), Nitrogen (N₂), Cyanamide (NH₂CN), Ammonia (NH₃), Hydrogen Cyanide (HCN) | nih.govresearchgate.net |
| 4,4′-azobis(1,2,4-triazole) | Nitrogen (N₂), N≡C-N, HC=N-C≡N | nih.gov |
Proposed Mechanistic Pathways for Azobis and Tetrazole Ring Cleavage
The thermal decomposition of azobis-tetrazole compounds involves the cleavage of both the azo bridge (-N=N-) and the tetrazole rings. The initial step in the decomposition of many azo compounds is the homolytic cleavage of the C-N or N-N bonds.
For 1-phenyl-1H-tetrazole derivatives, the decomposition mechanism is believed to involve the exothermic cleavage of the tetrazole ring, leading to the release of molecular nitrogen and the formation of an isonitrile. researchgate.net The decomposition of 5-aminotetrazole is more complex, with proposed mechanisms involving its different tautomeric forms, which can lead to the formation of either hydrazoic acid and cyanamide or nitrogen and methyl azide (B81097). researchgate.net
The decomposition of azobis-tetrazoles likely proceeds through the initial cleavage of the azo linkage, followed by the subsequent or simultaneous fragmentation of the tetrazole rings. The high nitrogen content and the strained nature of the tetrazole ring contribute to the energetic release upon decomposition. The presence of the phenyl group in 5,5'-Azobis(1-phenyl-1H-tetrazole) will influence the stability and the nature of the decomposition products, potentially leading to the formation of phenyl-containing fragments in addition to the nitrogen-based gases. The photoinduced decomposition of some 1,5-disubstituted tetrazoles has been shown to produce a variety of products, including diazirines, isocyanates, and azides, highlighting the complex reaction pathways possible for these heterocyclic systems. researchgate.net
Initiation Steps and Bond Scission Energetics
The initiation of the thermal decomposition of 5,5'-Azobis(1-phenyl-1H-tetrazole) is predicated on the cleavage of its weakest chemical bonds. In molecules of this nature, the likely candidates for initial bond scission are the N-N single bond of the azo bridge and the various bonds within the tetrazole rings.
Studies on analogous phenyl tetrazoles indicate that the tetrazole ring itself is susceptible to thermal decomposition. Experimental data from thermogravimetry and differential thermal analysis of various 1-phenyl-1H-tetrazole derivatives show that decomposition typically occurs exothermically in the temperature range of 190–240 °C. researchgate.net The primary decomposition products identified are molecular nitrogen (N₂) and the corresponding isonitrile, suggesting a ring-opening mechanism followed by nitrogen extrusion. researchgate.net
Table 1: General Decomposition Characteristics of Related Phenyl Tetrazoles
| Compound Family | Decomposition Temperature Range (°C) | Key Decomposition Products | Reference |
| 1-Phenyl-1H-tetrazole derivatives | 190 - 240 | N₂, Isonitriles | researchgate.net |
| 5-Aryltetrazoles (under FVP) | Not specified | Arylcarbenes, Arylnitrenes | science.gov |
Note: FVP stands for Flash Vacuum Pyrolysis. The data presented is for analogous compounds and serves to provide a general understanding.
Role of External Stimuli (e.g., Electric Fields) on Decomposition Mechanisms
External stimuli, such as intense electric fields, can significantly influence the decomposition pathways of energetic materials. For tetrazole-based compounds, an external electric field can induce phase transitions and lower the energy barrier for decomposition.
A computational study using Density Functional Theory with dispersion correction (DFT-D) on 2,2'-azobis(5-azidotetrazole), a compound with a similar azobis-tetrazole backbone, revealed that an external electric field can trigger the initial decomposition. The study showed that the application of an electric field leads to a phase transition and facilitates the breaking of an N-N single bond within the tetrazole ring, initiating the decomposition cascade. This process is driven by the field-induced enhancement of electron transition from occupied to unoccupied orbitals, effectively weakening specific bonds. The initial decomposition pathway was identified as the opening of the tetrazole ring.
Although this study was not performed on 5,5'-Azobis(1-phenyl-1H-tetrazole) directly, the findings suggest that a similar mechanism could be at play. The presence of the phenyl groups might modulate the electronic properties and the response to the electric field, but the fundamental principle of field-induced bond weakening within the tetrazole ring is likely to be a relevant factor in its decomposition under such conditions.
Formation of Intermediate Species and Subsequent Reactions
The decomposition of 5,5'-Azobis(1-phenyl-1H-tetrazole) is expected to proceed through a series of highly reactive intermediate species. Based on studies of related tetrazole compounds, several potential pathways and intermediates can be postulated.
The initial cleavage of the tetrazole ring, as suggested by studies on phenyl tetrazoles, would likely lead to the formation of a phenyl-substituted nitrile imine. researchgate.net This highly reactive intermediate can then undergo various rearrangements and further decomposition. Flash vacuum pyrolysis (FVP) studies on 5-aryltetrazoles have shown that they can eliminate two molecules of N₂ to form arylcarbenes, which can then rearrange to arylnitrenes. science.gov
Furthermore, the decomposition of 1,5-disubstituted tetrazoles is known to produce imidoylnitrenes as intermediates. science.gov These species can then rearrange to form stable products like carbodiimides or undergo intramolecular reactions. In the context of 5,5'-Azobis(1-phenyl-1H-tetrazole), the initial scission could lead to radical species which then drive a chain reaction. For instance, the homolytic cleavage of the central C-N bond of the azo group would generate two 1-phenyl-1H-tetrazol-5-yl radicals. These radicals would be highly unstable and would rapidly decompose, likely through the loss of N₂, to form other reactive intermediates.
A review on the decomposition products of various tetrazoles highlights that photolysis or FVP can generate nitrile imines, which can then isomerize to diazirines, or rearrange to imidoylnitrenes and carbodiimides. researchgate.net While the specific conditions differ from thermal decomposition, these studies provide a valuable library of potential reactive intermediates.
Table 2: Potential Intermediate Species in the Decomposition of Phenyl Tetrazole Derivatives
| Precursor Family | Intermediate Species | Subsequent Products | Reference |
| 5-Aryltetrazoles | Nitrile Imines, Arylcarbenes | Carbodiimides, Arylnitrenes | science.govresearchgate.net |
| 1,5-Disubstituted Tetrazoles | Imidoylnitrenes | Carbodiimides, Indazoles | science.gov |
Note: The information presented is based on the decomposition of related tetrazole derivatives and provides a hypothetical framework for the decomposition of 5,5'-Azobis(1-phenyl-1H-tetrazole).
Structure Performance Relationships and Design Principles for Azobis Tetrazole Energetic Materials
Influence of Azo and Tetrazole Moieties on Energy Content
The energetic nature of azobis(tetrazole) compounds is intrinsically linked to the presence of both the azo (—N=N—) and tetrazole ring moieties. The high nitrogen content inherent to these structures is a primary contributor to their large positive heats of formation. cas.cn The abundance of N–N and C–N bonds within the molecule stores a significant amount of chemical energy, which is released upon decomposition. cas.cn
The tetrazole ring itself is a powerhouse of energy. Comprising four nitrogen atoms and one carbon atom, it boasts a high nitrogen content and a substantial ring strain, both of which contribute to a high heat of formation. at.ua For instance, the parent tetrazole has a remarkable heat of formation of 320 kJ/mol. at.ua The azo group, linking two tetrazole rings, further enhances the energetic properties. This linkage not only increases the nitrogen content but also introduces an energetic N=N double bond. cas.cn The combination of these two moieties results in a synergistic effect, leading to compounds with high energy density. cas.cnresearchgate.net
Role of Catenated Nitrogen Chains in Enhancing Energetic Characteristics
A key feature of azobis(tetrazole) compounds is the presence of a catenated nitrogen chain. In the case of 5,5'-Azobis(1-phenyl-1H-tetrazole), the core structure contains a chain of ten nitrogen atoms (N-N=N-N sequence from the two tetrazole rings and the azo bridge). The formation of long chains of nitrogen atoms is a recognized strategy for designing high-energy-density materials. at.ua
Theoretical Strategies for Modulating Performance through Substituent Effects
Theoretical calculations, particularly density functional theory (DFT), are powerful tools for predicting and understanding the properties of energetic materials. These methods allow for the systematic investigation of substituent effects on performance and stability, guiding the rational design of new compounds.
Analysis of Nitrogen Content and Oxygen Balance
Nitrogen Content: The nitrogen content is a fundamental parameter for energetic materials, as a higher nitrogen content generally correlates with a higher heat of formation and energy output. researchgate.netnsf.gov For 5,5'-Azobis(1-phenyl-1H-tetrazole), the nitrogen content is significant due to the two tetrazole rings and the azo bridge. Theoretical calculations can precisely determine the nitrogen content of designed molecules.
Oxygen Balance (OB): The oxygen balance is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms to form carbon dioxide and water. namu.wiki An oxygen balance closer to zero is desirable for maximizing the energy release. researchgate.net While 5,5'-Azobis(1-phenyl-1H-tetrazole) itself has a poor oxygen balance due to the absence of oxygen atoms, theoretical studies can explore the introduction of oxygen-containing substituents to improve this parameter. For instance, the introduction of nitro (–NO₂) groups is a common strategy to improve the oxygen balance and, consequently, the detonation performance of energetic materials. at.uamdpi.com
Below is a table comparing the nitrogen content and oxygen balance of 5,5'-Azobis(1-phenyl-1H-tetrazole) with some well-known energetic materials.
| Compound | Chemical Formula | Nitrogen Content (%) | Oxygen Balance (%) |
| 5,5'-Azobis(1-phenyl-1H-tetrazole) | C₁₄H₁₀N₁₀ | 44.01 | -150.89 |
| TNT | C₇H₅N₃O₆ | 18.50 | -73.9 |
| RDX | C₃H₆N₆O₆ | 37.84 | -21.6 |
| HMX | C₄H₈N₈O₈ | 37.84 | -21.6 |
Note: The oxygen balance for 5,5'-Azobis(1-phenyl-1H-tetrazole) was calculated assuming complete combustion to CO₂ and H₂O.
Theoretical Predictions of Stability through Structural Modifications
The stability of an energetic material is as crucial as its performance. Theoretical methods can predict the stability of novel compounds by analyzing various structural and electronic parameters. The aromaticity of the tetrazole ring is inherently linked to its stability. researchgate.net
Furthermore, computational methods can be used to predict the thermodynamic stability of different structural isomers and polymorphs. colorado.edu This allows for the identification of the most stable forms of a compound before attempting their synthesis. For instance, theoretical studies on stereoisomers of 5,5'-bis(amino)-1,1'-azobis(tetrazoles) indicated that the symmetric trans-form structures are more likely to exist. nih.gov Such predictions are invaluable for guiding synthetic efforts towards stable and viable energetic materials.
Advanced Research Avenues and Potential for Novel Material Design
Exploration of Metal Complexes and Energetic Salts of 5,5'-Azobis(1-phenyl-1H-tetrazole) Ligands
A promising strategy for enhancing the energetic properties and stability of azobis(tetrazole) compounds involves the formation of metal complexes and energetic salts. The tetrazole rings in 5,5'-Azobis(1-phenyl-1H-tetrazole) can act as ligands, coordinating with various metal ions. This coordination can lead to several beneficial effects:
Increased Density: The incorporation of metal ions can significantly increase the density of the resulting material, a critical factor for improving detonation performance. For instance, the formation of barium salts of tetrazole-based compounds has been shown to yield high-density materials. nih.gov
Enhanced Thermal Stability: The coordination of the tetrazole rings to a metal center can stabilize the molecule, leading to higher decomposition temperatures. Research on energetic silver complexes with 5-aminotetrazole (B145819) ligands has demonstrated excellent thermal stabilities, with decomposition temperatures reaching up to and above 225°C. nih.gov
Tailored Sensitivity: The choice of both the metal cation and the counter-anion can be used to fine-tune the sensitivity of the energetic material to external stimuli such as impact and friction. nih.gov
The synthesis of energetic salts involves pairing the anionic tetrazolate with nitrogen-rich cations. This approach has been successful in creating a new family of high-density energetic materials based on 5-hydrazino-1H-tetrazole, some of which exhibit detonation properties superior to HMX. rsc.org Research has also been conducted on energetic salts based on the monoanions of N,N-bis(1H-tetrazol-5-yl)amine and 5,5'-bis(tetrazole), yielding compounds with calculated detonation velocities ranging from 7677 to 9487 m/s. nih.gov
| Cation/Metal | Anion/Ligand | Key Finding | Reference |
| Barium | 5-(tetrazol-5-ylamino)tetrazolate | High-density energetic salt. | nih.gov |
| Silver | 5-aminotetrazole with perchlorate/nitrate | Excellent thermal stability and tunable sensitivity. | nih.gov |
| Nitrogen-rich cations | 5-hydrazino-1H-tetrazolate | High-density materials with some exceeding HMX performance. | rsc.org |
| Nitrogen-rich cations | 5-(tetrazol-5-yl)tetrazolate | Detonation velocities up to 9487 m/s. | nih.gov |
| Copper(II) | 1-(azidomethyl)-5H-tetrazole | Formation of energetic coordination compounds. | nih.gov |
Co-crystallization and Supramolecular Assembly for Tailored Properties
Co-crystallization is a powerful technique for modifying the physicochemical properties of molecular solids without altering their chemical structure. In the context of energetic materials, co-crystallization can be employed to:
Reduce Sensitivity: The introduction of a co-former can disrupt the crystal packing of the energetic material, leading to a decrease in its sensitivity to shock and friction.
Enhance Performance: Strategic selection of co-formers can lead to a more favorable oxygen balance or increased density, thereby improving the energetic output.
Supramolecular assembly, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, plays a crucial role in the properties of azobis(tetrazole) compounds. The formation of extensive hydrogen bond networks, as seen in some triazole-tetrazole hybrids, can enhance molecular planarity and stability. rsc.org These interactions are key to creating robust, three-dimensional architectures that contribute to the high density of the resulting materials. rsc.org For instance, the synthesis of substituted 1H-tetrazoles can be efficiently promoted by a self-assembled hexameric capsule, demonstrating the power of supramolecular control in chemical reactions. unive.it
Derivatization for Multifunctional Energetic Materials
The functionalization of the 5,5'-Azobis(1-phenyl-1H-tetrazole) scaffold by introducing various energetic groups is a key strategy for developing multifunctional energetic materials. The goal is to create compounds that possess a combination of desirable properties, such as high energy output, good thermal stability, and reduced sensitivity.
Common derivatization approaches include the introduction of:
Nitro (-NO2) groups: These are classic energetic moieties that significantly increase the oxygen balance and detonation performance of a compound. rsc.orgat.ua
Azido (B1232118) (-N3) groups: The high nitrogen content of the azido group contributes to a large positive heat of formation, a key factor for high-energy materials. scispace.com
Amino (-NH2) groups: These groups can enhance thermal stability and reduce sensitivity through the formation of hydrogen bonds. rsc.org
By strategically combining these functional groups on the azobis(tetrazole) backbone, researchers aim to create next-generation energetic materials with tailored properties. For example, a study on energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole explored the introduction of azido and nitro groups, as well as a diazene (B1210634) bridge, to create more powerful explosives. scispace.com
Computational Screening and Rational Design of Next-Generation Azobis(tetrazole) Compounds
The development of new energetic materials is increasingly being driven by computational chemistry. Density Functional Theory (DFT) and other computational methods allow for the in silico design and screening of novel azobis(tetrazole) compounds before their synthesis is attempted in the laboratory. This approach offers several advantages:
Prediction of Properties: Computational models can accurately predict key energetic properties such as density, heat of formation, detonation velocity, and detonation pressure. researchgate.netepa.gov
Assessment of Stability and Sensitivity: The stability and sensitivity of new compounds can be estimated, allowing researchers to prioritize the synthesis of safer and more robust materials. epa.gov
Time and Cost Efficiency: Computational screening can rapidly evaluate a large number of potential candidates, saving significant time and resources compared to traditional experimental approaches. chemrxiv.org
For example, a computational study investigated a series of novel substituted azobis(tetrazoles) with various energetic groups. epa.gov The study found that a nitro-substituted compound exhibited remarkable detonation performance, close to that of the powerful explosive CL-20. epa.gov These computational insights are invaluable for the rational design of next-generation energetic materials with superior performance and acceptable sensitivity.
| Computational Method | Application | Key Finding | Reference |
| Density Functional Theory (DFT) | Screening of substituted azobis(tetrazoles) | Nitro-substituted compound showed performance close to CL-20. | epa.gov |
| DFT | Study of pyrazole-tetrazole hybrids | Insights into enhancing density and detonation properties. | rsc.org |
| Gaussian 09 Program | Calculation of heat of formation | T-N10B has a heat of formation ~6 times higher than CL-20. | nih.gov |
| Automated Computational Screening | Assessment of tetrazine reactivity | Produced a large dataset of reaction barriers for machine learning. | chemrxiv.org |
Q & A
Q. What emerging applications exist for 5,5'-Azobis(1-phenyl-1H-tetrazole) in energy storage or nanozymes?
- Energy Storage : Explore its role as a ligand in thermochemical energy storage systems, leveraging high nitrogen content for redox cycling .
- Nanozymes : Functionalize peroxidase-like nanoparticles (e.g., Fe₃O₄) with azobis(tetrazolide) to enhance H₂O₂-mediated catalytic activity, detectable via chromogenic substrates like ABTS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
